2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride
Overview
Description
2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride is a chemical compound with the molecular formula C15H22ClNO3 and a molecular weight of 299.8 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride typically involves the reaction of 2-(2-Methylpiperidin-1-yl)ethanol with benzoic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and safety during production .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of 2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, altering their function and triggering a cascade of biochemical reactions. These interactions can modulate various physiological processes, making it a valuable compound for research in drug development and other fields .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid
- 2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid methyl ester
- 2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid ethyl ester
Uniqueness
2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and reactivity. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-hydrochloride counterparts .
Biological Activity
2-[2-(2-Methylpiperidin-1-yl)ethoxy]benzoic acid hydrochloride, also known by its chemical formula C15H22ClNO3, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound features a unique structure that may influence its interaction with biological targets, leading to various therapeutic applications.
The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Weight | 299.8 g/mol |
Chemical Formula | C15H22ClNO3 |
IUPAC Name | 2-[2-(2-methylpiperidin-1-yl)ethoxy]benzoic acid; hydrochloride |
PubChem CID | 50988195 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on related compounds has shown their ability to inhibit cell proliferation in various cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 2.43 to 14.65 μM, indicating potent cytotoxic effects against cancer cells while sparing non-cancerous cells .
Mechanism of Action:
The mechanism of action for these compounds often involves:
- Microtubule Destabilization: Certain derivatives have been shown to inhibit microtubule assembly, which is crucial for cell division .
- Apoptosis Induction: Compounds have been reported to enhance caspase-3 activity, promoting apoptosis in cancer cells. For example, specific derivatives caused morphological changes and increased caspase-3 activity by 1.33 to 1.57 times at concentrations of 10 μM .
Anti-inflammatory Activity
Compounds with structural similarities to this compound have also demonstrated anti-inflammatory properties. These effects are generally attributed to the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Study on Microtubule-Destabilizing Agents:
- Caspase Activation in Cancer Cells:
Properties
IUPAC Name |
2-[2-(2-methylpiperidin-1-yl)ethoxy]benzoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-12-6-4-5-9-16(12)10-11-19-14-8-3-2-7-13(14)15(17)18;/h2-3,7-8,12H,4-6,9-11H2,1H3,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDJPCBZUBTITH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCOC2=CC=CC=C2C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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